(2E,6Z)-2,6-Octadienal
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Overview
Description
(2E,6Z)-2,6-Octadienal: is an organic compound with the chemical formula C10H16O . It is characterized by the presence of two double bonds located at the 2nd and 6th positions of the carbon chain. This compound is a liquid with a distinct fragrance and is soluble in various organic solvents such as alcohols, ethers, and ketones . It is widely used in the food and perfume industries due to its unique aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing (2E,6Z)-2,6-Octadienal involves the Wittig reaction. This process includes reacting a (6,6-dialkoxy-4-hexenyl)triphenylphosphonium compound with propanal to form a 1,1-dialkoxy-(6Z)-2,6-nonadiene compound, which is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the Wittig reaction due to its efficiency and high yield. The process is optimized to minimize the use of expensive reagents and reduce the number of steps required .
Chemical Reactions Analysis
Types of Reactions: (2E,6Z)-2,6-Octadienal undergoes various chemical reactions, including:
Oxidation: This reaction converts the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products:
Oxidation: Produces (2E,6Z)-2,6-Octadienoic acid.
Reduction: Produces (2E,6Z)-2,6-Octadienol.
Substitution: Produces various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: (2E,6Z)-2,6-Octadienal is used as a precursor in the synthesis of more complex organic molecules. It is also utilized in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study its effects on cellular processes and its potential as a bioactive compound.
Medicine: The compound is investigated for its potential therapeutic properties, including its antimicrobial and anti-inflammatory effects.
Industry: In the food industry, this compound is used as a flavoring agent to enhance the taste and aroma of various products. In the perfume industry, it is used to create fragrances with unique scents .
Mechanism of Action
The mechanism of action of (2E,6Z)-2,6-Octadienal involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate various cellular processes, including signal transduction and gene expression .
Comparison with Similar Compounds
(2E,6Z)-2,6-Dimethyl-2,6-octadiene-1,8-diol: This compound has similar structural features but includes hydroxyl groups at the 1st and 8th positions.
N-isobutyl-2,6,8-decatrienamide: Another compound with a similar conjugated diene system but with an amide functional group.
Uniqueness: (2E,6Z)-2,6-Octadienal is unique due to its specific double bond configuration and aldehyde functional group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
76917-23-2 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(2E,6Z)-octa-2,6-dienal |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h2-3,6-8H,4-5H2,1H3/b3-2-,7-6+ |
InChI Key |
CBXNRMOWVZUZQA-BRXUXDTNSA-N |
Isomeric SMILES |
C/C=C\CC/C=C/C=O |
Canonical SMILES |
CC=CCCC=CC=O |
Origin of Product |
United States |
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